

(Rac)-Z-FA-FMK Caspase Inhibition Profile: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-Z-FA-FMK

Cat. No.: B10775715

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Core Summary

(Rac)-Z-FA-FMK, or Z-FA-FMK, is a cell-permeable, irreversible inhibitor of cysteine proteases. While it is often utilized as a negative control in apoptosis studies due to its lack of effect on key initiator caspases, it exhibits a nuanced inhibition profile with selective activity against effector caspases. This guide provides an in-depth analysis of the caspase inhibition profile of Z-FA-FMK, detailed experimental protocols for its characterization, and visualizations of the relevant apoptotic signaling pathways.

Data Presentation: Caspase Inhibition Profile

The inhibitory activity of Z-FA-FMK against various caspases reveals a selective profile, targeting effector caspases while leaving key initiator caspases unaffected. This selectivity is crucial for its use in dissecting the apoptotic signaling cascade.

Caspase Family	Specific Caspase	Inhibition Status
Effector Caspases	Caspase-2	Inhibited
Caspase-3	Inhibited	
Caspase-6	Inhibited	
Caspase-7	Inhibited	
Initiator Caspases	Caspase-8	Not Inhibited
Caspase-9	Partially Inhibited	
Caspase-10	Not Inhibited	

This table is a qualitative summary based on published findings. Specific IC50 or Ki values from the primary literature were not available in a consolidated format.

Experimental Protocols: In Vitro Caspase Inhibition Assay

The following is a detailed methodology for determining the inhibitory profile of Z-FA-FMK against a panel of recombinant caspases using a fluorometric assay.

Materials and Reagents

- Recombinant Caspases: Purified, active forms of caspases-2, -3, -6, -7, -8, -9, and -10.
- Caspase Substrates: Fluorogenic substrates specific for each caspase (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8).
- **(Rac)-Z-FA-FMK**: Stock solution in DMSO.
- Assay Buffer: 20 mM HEPES, pH 7.4, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT.
- 96-well Microplates: Black, flat-bottom plates suitable for fluorescence measurements.

- Fluorometric Microplate Reader: Capable of excitation and emission wavelengths appropriate for the chosen fluorophores (e.g., Ex/Em = 380/460 nm for AMC).

Experimental Procedure

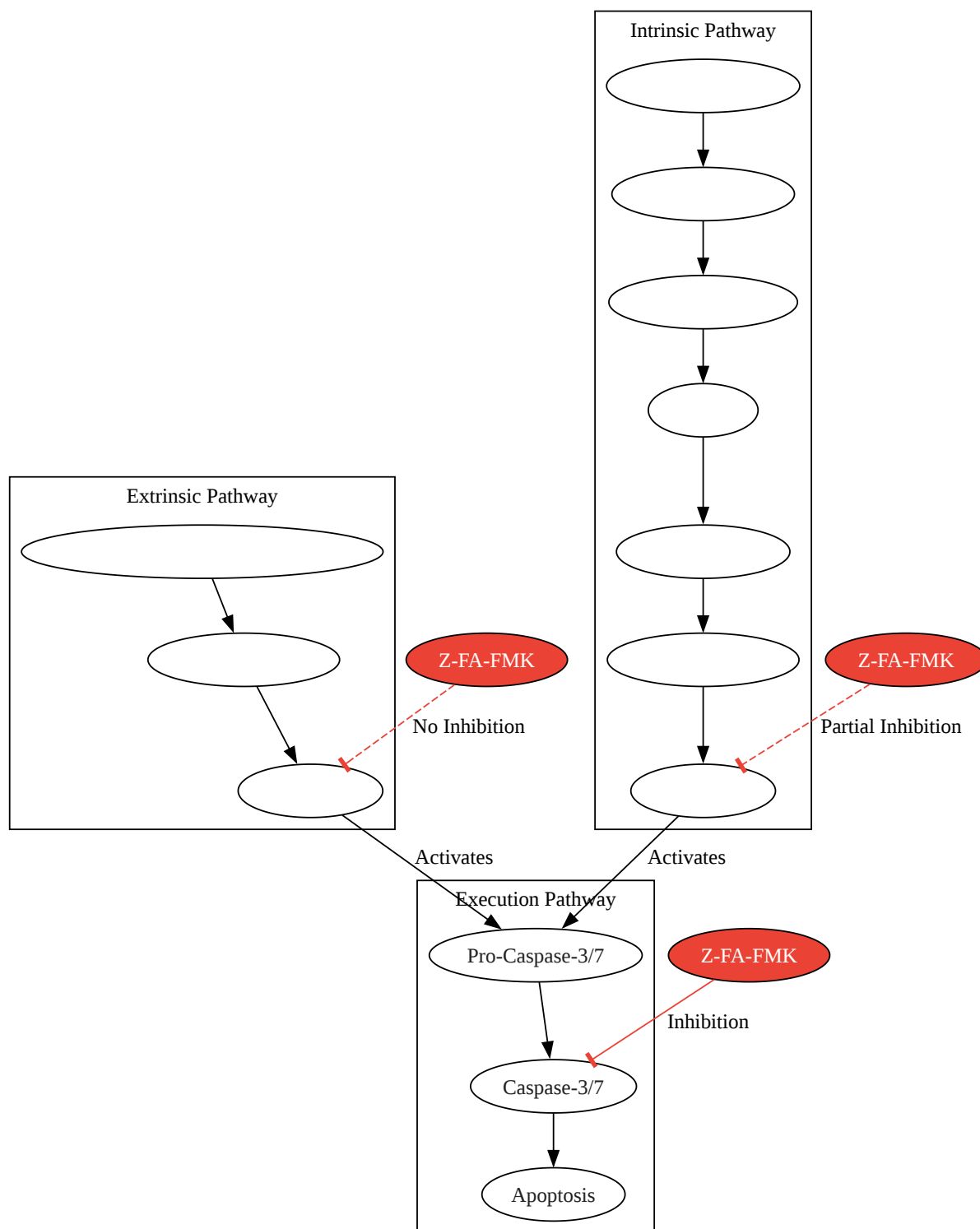
- Preparation of Reagents:
 - Thaw recombinant caspases and fluorogenic substrates on ice.
 - Prepare serial dilutions of **(Rac)-Z-FA-FMK** in assay buffer to achieve a range of final concentrations to be tested.
 - Prepare working solutions of each caspase and its corresponding substrate in assay buffer. The final concentration of the substrate should be at or near its K_m value for the respective enzyme.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Assay Buffer
 - **(Rac)-Z-FA-FMK** at various concentrations (or DMSO as a vehicle control).
 - Recombinant caspase enzyme.
 - Include control wells:
 - No-enzyme control: Assay buffer and substrate only.
 - No-inhibitor control: Assay buffer, caspase enzyme, and substrate.
- Inhibition Reaction:
 - Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the caspases.
- Substrate Addition and Measurement:

- Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
- Immediately place the microplate in a pre-warmed fluorometric plate reader.
- Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes.
- Data Analysis:
 - Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each well.
 - Calculate the percentage of inhibition for each concentration of Z-FA-FMK relative to the no-inhibitor control.
 - Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value for each caspase.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to caspase activity and its inhibition by Z-FA-FMK.

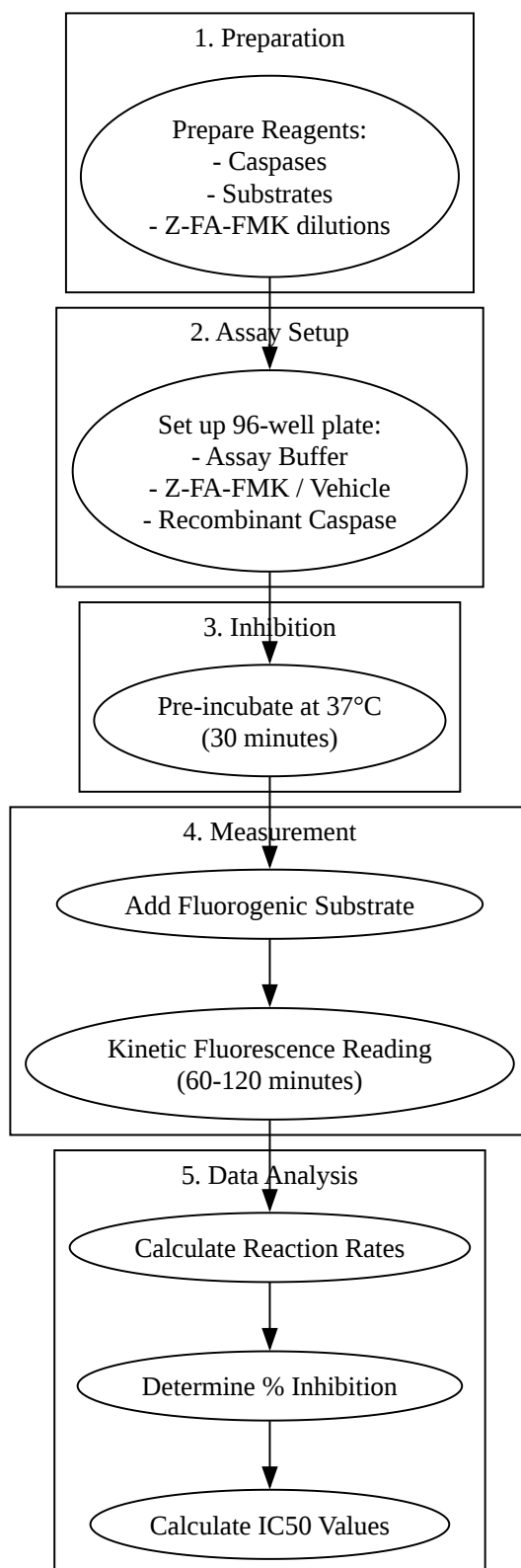
Apoptotic Signaling Pathways



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Caption: Overview of Apoptotic Signaling Pathways and Z-FA-FMK Inhibition Points.

Experimental Workflow for Caspase Inhibition Assay



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Caption: Step-by-step workflow for in vitro caspase inhibition profiling.

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